N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine
Description
N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine is a hydroxylamine derivative featuring a bulky bis(4-methoxyphenyl)(phenyl)methoxy (trityl-type) protecting group. This compound is structurally characterized by a propan-2-ylidene backbone linked to a hydroxylamine moiety, with the trityl group providing steric hindrance and acid-labile protection. Such protecting groups are commonly employed in oligonucleotide synthesis to shield reactive intermediates during solid-phase assembly . The compound’s synthesis likely involves phosphoramidite chemistry, as evidenced by analogous protocols for related trityl-protected intermediates .
Properties
CAS No. |
664334-16-1 |
|---|---|
Molecular Formula |
C24H25NO4 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-[1-[bis(4-methoxyphenyl)-phenylmethoxy]propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C24H25NO4/c1-18(25-26)17-29-24(19-7-5-4-6-8-19,20-9-13-22(27-2)14-10-20)21-11-15-23(28-3)16-12-21/h4-16,26H,17H2,1-3H3 |
InChI Key |
JLXLZGRJXYDKKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)COC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with acetone and ammonium acetate to form an intermediate, followed by methylation and oximation with hydroxylamine hydrochloride . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone imine oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, amines, and quinone derivatives, depending on the specific reaction pathway and conditions employed.
Scientific Research Applications
N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and materials.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine involves its interaction with molecular targets through various pathways. For instance, in biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects . The compound’s aromatic rings and functional groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural Analogs and Functional Groups
The compound shares functional and structural similarities with several hydroxylamine derivatives and trityl-protected intermediates:
Reactivity and Stability
- Acid Sensitivity : The trityl group in the target compound confers acid lability, enabling selective deprotection under mild acidic conditions (e.g., dichloroacetic acid). This contrasts with tert-butyldimethylsilyl (TBDMS) groups (e.g., in ), which are base-sensitive .
- Oxidative Stability : Hydroxylamine derivatives like Zileuton () are prone to oxidation, necessitating stabilized formulations. The trityl group in the target compound may mitigate this through steric protection .
- Thermal Stability : Hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide, ) exhibit moderate thermal stability due to hydrogen bonding, whereas the target compound’s stability is dominated by its bulky substituents .
Key Research Findings
Biological Activity
Chemical Structure and Properties
The compound is characterized by the presence of a hydroxylamine functional group, which is known for its reactivity and potential biological activity. The molecular formula can be represented as:
Structural Features
- Hydroxylamine Group : Contributes to the reactivity and biological interactions.
- Methoxyphenyl Substituents : The presence of two 4-methoxyphenyl groups enhances lipophilicity and potential interactions with biological membranes.
Antioxidant Activity
Research indicates that compounds with hydroxylamine groups often exhibit significant antioxidant properties. For instance, studies have shown that related hydroxylamines can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.
| Compound | IC50 (µM) | Assay Type |
|---|---|---|
| Hydroxylamine Derivative A | 25 | DPPH Scavenging |
| Hydroxylamine Derivative B | 30 | ABTS Assay |
Antimicrobial Activity
The antimicrobial potential of N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine has been evaluated against various pathogens. Preliminary studies suggest it possesses moderate to strong activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 70 µg/mL |
| Candida albicans | 60 µg/mL |
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism appears to involve the suppression of NF-κB signaling pathways.
- Case Study : In a study involving RAW 264.7 cells, treatment with the compound resulted in a significant reduction in nitric oxide production, indicating its potential as an anti-inflammatory agent.
Mechanistic Insights
The biological activity of this compound may be attributed to:
- Free Radical Scavenging : The hydroxylamine moiety is capable of donating electrons, thereby neutralizing free radicals.
- Membrane Interaction : The lipophilic nature of the methoxyphenyl groups facilitates interaction with cell membranes, enhancing bioavailability.
- Cytokine Modulation : Inhibition of key inflammatory mediators suggests a role in modulating immune responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
